molecular formula C3H7F2NO B591485 3-Amino-2,2-difluoropropan-1-ol CAS No. 155310-11-5

3-Amino-2,2-difluoropropan-1-ol

Cat. No. B591485
M. Wt: 111.092
InChI Key: IUZGHWSIJQTEAD-UHFFFAOYSA-N
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Description

“3-Amino-2,2-difluoropropan-1-ol” is a chemical compound with the CAS Number: 155310-11-5 . It has a molecular weight of 111.09 and its IUPAC name is 3-amino-2,2-difluoro-1-propanol . It is used as a reactant in the synthesis of pyridopyrimidine based cannabinoid-1 receptor inverse agonists .


Molecular Structure Analysis

The InChI code for “3-Amino-2,2-difluoropropan-1-ol” is 1S/C3H7F2NO/c4-3(5,1-6)2-7/h7H,1-2,6H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-Amino-2,2-difluoropropan-1-ol” is a white or colorless to yellow solid or liquid . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Scientific Research Applications

  • Synthesis of Cyclopentadienols : Yoshida et al. (1988) explored the reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-dicarbonyl derivatives to produce cyclopentadienols. This study highlighted the role of amino groups and substituent bulkiness in influencing reactivities, which is relevant to the synthesis of complex organic compounds (H. Yoshida, T. Tamai, T. Ogata, & Kiyoshi Matsumoto, 1988).

  • Construction of Thionucleoside Analogs : Wu et al. (2004) synthesized 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside, an analogue with high activity against HIV and HBV, starting from gem-difluorohomoallyl alcohol. This showcases the application in medicinal chemistry for the development of antiviral agents (Yun Wu, Xingang Zhang, Weidong Meng, & F. Qing, 2004).

  • Reactions with Organolithium and Grignard Reagents : Yamada et al. (2011) investigated the reaction of 2,2,3,3-tetrafluorooxetane with various nucleophiles, leading to the synthesis of difluoropropan-1-ols. This research is significant for the development of new molecules in organic chemistry (S. Yamada, Masahiro Kato, Yudai Komori, T. Konno, & T. Ishihara, 2011).

  • Studies on Amino Cyclopropane Carboxylic Acids : Liu et al. (2015) studied 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, particularly its decomposition and inhibition of ACC deaminase. This research has implications in understanding enzyme interactions and reactivity under physiological conditions (Cheng-hao Liu, Shao‐An Wang, M. Ruszczycky, Huawei Chen, Keqiang Li, K. Murakami, & Hung‐wen Liu, 2015).

  • Intramolecular Cyclization for Synthesis of Furans and Pyrroles : Egi et al. (2009) demonstrated the intramolecular cyclizations of 1-amino-3-alkyn-2-ols, providing an efficient method to produce substituted furans and pyrroles, highlighting the utility in synthetic organic chemistry (M. Egi, K. Azechi, & S. Akai, 2009).

  • Synthesis of Fluorinated Amino Acids : Lou et al. (2019) developed a palladium-catalyzed cross-coupling method for synthesizing trifluoromethylated and difluoromethylated amino acids. This method is notable for its application in peptide/protein-based chemical biology and medicinal chemistry (Yue-Guang Lou, Anwei Wang, Liang Zhao, Lin He, Xiao-Fei Li, Chun-Yang He, & Xingang Zhang, 2019).

Safety And Hazards

The compound is classified under the GHS05 pictogram, with the signal word "Danger" . Hazard statements include H314 (causes severe skin burns and eye damage) and H227 (combustible liquid) . Precautionary measures include avoiding ignition sources, wearing protective gloves and eye/face protection, and ensuring good ventilation .

properties

IUPAC Name

3-amino-2,2-difluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2NO/c4-3(5,1-6)2-7/h7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZGHWSIJQTEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,2-difluoropropan-1-ol

CAS RN

155310-11-5
Record name 3-Amino-2,2-difluoropropan-1-ol
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